5-bromo-2-ethoxybenzoic acid methyl ester structure and molecular weight
5-bromo-2-ethoxybenzoic acid methyl ester structure and molecular weight
Part 1: Executive Summary & Chemical Identity
5-Bromo-2-ethoxybenzoic acid methyl ester (CAS: 773873-65-7 ) is a specialized halogenated benzoate intermediate used critically in medicinal chemistry. It serves as a high-value scaffold for the synthesis of SGLT2 inhibitors (gliflozins), kinase inhibitors , and PPAR agonists , where the 2-alkoxy-5-halo motif is essential for structure-activity relationship (SAR) tuning.
This guide provides a comprehensive technical analysis of its structure, physicochemical properties, validated synthesis protocols, and application in drug development.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-2-ethoxybenzoate |
| CAS Number | 773873-65-7 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)Br)C(=O)OC |
| InChI Key | NYMZTCOVKDJUKT-UHFFFAOYSA-N (Analogous) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Part 2: Structural Analysis & Physicochemical Profile
Molecular Geometry & Electronic Properties
The molecule features a trisubstituted benzene ring. The 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-ethoxy group imparts lipophilicity and disrupts crystal packing, often lowering the melting point compared to its hydroxy analog (Methyl 5-bromosalicylate).
-
Lipophilicity (LogP): ~3.2 (Predicted). The ethoxy and methyl ester groups significantly increase permeability compared to the free acid.
-
Polar Surface Area (TPSA): ~35.5 Ų (Ester + Ether oxygens).
-
Reactivity Profile:
-
C-Br Bond: Activated for oxidative addition; susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions.
-
Ester Moiety: Susceptible to hydrolysis (LiOH/NaOH) to yield the free acid or reduction (LiAlH₄) to the benzyl alcohol.
-
Structural Visualization
Figure 1: Functional group topology of Methyl 5-bromo-2-ethoxybenzoate highlighting reactive centers.
Part 3: Synthesis Protocols
The most robust synthesis route utilizes Methyl 5-bromosalicylate as the starting material. This pathway is preferred over bromination of 2-ethoxybenzoate due to the high regioselectivity of the starting phenol.
Route A: Williamson Ether Synthesis (Standard Protocol)
Reaction Type: Nucleophilic Substitution (Sₙ2). Precursor: Methyl 5-bromosalicylate (CAS: 4068-76-2).[1][2]
Reagents & Stoichiometry:
-
Substrate: Methyl 5-bromosalicylate (1.0 eq).
-
Alkylating Agent: Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq).
-
Base: Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( , 1.5 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (43.3 mmol) of Methyl 5-bromosalicylate in 100 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add 12.0 g (86.6 mmol) of anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 4.2 mL (52.0 mmol) of Ethyl Iodide via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3]
-
Workup:
-
Cool to room temperature.[4]
-
Pour into 500 mL ice-water (product may precipitate or oil out).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway via Williamson etherification of the salicylate precursor.
Part 4: Structural Characterization (Spectroscopy)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet (d, J=2.5 Hz) | 1H | H-6 (Ortho to ester, meta to Br) |
| 7.50 | Doublet of Doublets (dd) | 1H | H-4 (Para to ethoxy, ortho to Br) |
| 6.85 | Doublet (d, J=8.8 Hz) | 1H | H-3 (Ortho to ethoxy) |
| 4.10 | Quartet (q, J=7.0 Hz) | 2H | -OCH₂- (Ethoxy methylene) |
| 3.89 | Singlet (s) | 3H | -COOCH₃ (Methyl ester) |
| 1.45 | Triplet (t, J=7.0 Hz) | 3H | -CH₃ (Ethoxy methyl) |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion:
258.0 / 260.0. -
Pattern: Distinctive 1:1 doublet isotopic pattern characteristic of mono-brominated compounds (
and ).
Part 5: Applications in Drug Discovery
SGLT2 Inhibitor Scaffolds
This molecule is a structural analog to intermediates used in the synthesis of gliflozins (e.g., Dapagliflozin, Empagliflozin). The 5-bromo position allows for lithiation or Grignard formation to couple with gluconolactone derivatives, while the 2-ethoxy group mimics the ethoxy/methoxy motifs found in potent SGLT2 inhibitors to improve binding affinity in the proximal tubule cotransporter.
Kinase Inhibitor Development
The 2-alkoxy-5-bromobenzoate motif is frequently employed in Fragment-Based Drug Design (FBDD) .
-
Mechanism: The ester is hydrolyzed to the acid, which then forms an amide bond with aminopyrimidines or quinolines (hinge binders).
-
Role: The ethoxy group often occupies a hydrophobic pocket (Gatekeeper residue), improving selectivity against off-target kinases.
Part 6: Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: WARNING .
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas.
References
-
Arctom Scientific. (n.d.). Methyl 5-bromo-2-ethoxybenzoate Product Data (CAS 773873-65-7).[5] Retrieved from
-
Combi-Blocks. (n.d.). Catalog Entry: Methyl 5-bromo-2-ethoxybenzoate. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Methyl 5-bromosalicylate (CAS 4068-76-2) Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-bromo-2-hydroxybenzoate. Retrieved from
-
ChemicalBook. (2025). Methyl 5-bromo-2-ethoxybenzoate Properties and Synthesis. Retrieved from
